Chlorproethazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

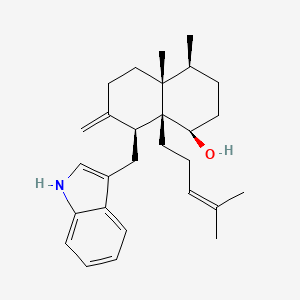

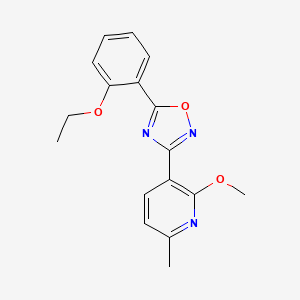

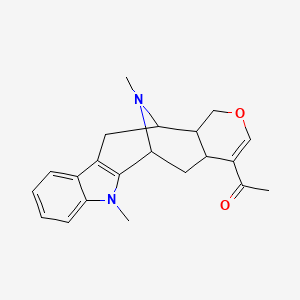

クロルプロエタジンは、商品名ニューリプレジとして販売されている、フェノチアジン系に属する薬剤です。 主に筋弛緩薬または鎮静剤として使用されており、ヨーロッパでは筋痛の治療のための局所クリームとして販売されています 。 この化合物の化学式はC19H23ClN2Sで、モル質量は346.92 g/molです .

製法

クロルプロエタジンは、ジフェニルスルフィド誘導体から合成することができます。 一般的な合成経路は以下の手順を伴います :

アルキル化: 2-(2-ブロモ-フェニルスルファニル)-5-クロロ-アニリンを3-クロロ-1-ジエチルアミノプロパンでアルキル化して中間体を形成します。

環化: 中間体は求核置換反応を起こし、クロルプロエタジンが生成されます。

ウルマン縮合:

準備方法

Chlorproethazine can be synthesized from a diphenylsulfide derivative. The general synthetic route involves the following steps :

Alkylation: 2-(2-bromo-phenylsulfanyl)-5-chloro-aniline is alkylated with 3-chloro-1-diethylaminopropane to form an intermediate.

Ring Closure: The intermediate undergoes nucleophilic aromatic displacement, leading to the formation of this compound.

Ullmann Condensation:

化学反応の分析

クロルプロエタジンは、以下を含む様々な化学反応を起こします。

酸化: 特定の条件下で酸化してスルホキシドまたはスルホンを生成することができます。

還元: この化合物は還元されて第二アミンを生成することができます。

これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化リチウムアルミニウムなどの還元剤、メトキシドナトリウムなどの求核剤が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .

科学研究での応用

クロルプロエタジンは、いくつかの科学研究で応用されています。

化学: フェノチアジン誘導体の研究における基準化合物として使用されています。

生物学: この化合物は、細胞プロセスに対する影響と治療薬としての可能性について研究されています。

医学: クロルプロエタジンは、筋弛緩作用と鎮静作用、ならびに筋痛やその他の状態の治療における可能性のある用途について調査されています。

科学的研究の応用

Chlorproethazine has several scientific research applications:

Chemistry: It is used as a reference compound in the study of phenothiazine derivatives.

Biology: The compound is studied for its effects on cellular processes and its potential as a therapeutic agent.

Medicine: this compound is investigated for its muscle relaxant and tranquilizing properties, as well as its potential use in treating muscle pain and other conditions.

Industry: The compound is used in the formulation of topical creams and other pharmaceutical products

作用機序

クロルプロエタジンの正確な作用機序は、完全には解明されていません。 それは、様々な分子標的と経路と相互作用することによってその効果を発揮すると考えられています。 クロルプロエタジンは、他の化合物の中枢神経系抑制活性を高め、特定の薬剤の刺激活性を低下させる可能性があります 。 それは、他のフェノチアジン誘導体と同様に、ドーパミン受容体に作用する可能性があります .

類似化合物との比較

クロルプロエタジンは、クロルプロマジンやクロルプロチキセンなどの他のフェノチアジン誘導体と似ています。 それは、これらの化合物とは異なる独自の特性を持っています。

クロルプロマジン: 主に抗精神病薬として使用されるクロルプロマジンは、クロルプロエタジンとは異なる治療プロファイルを持っています.

クロルプロチキセン: 別の抗精神病薬であるクロルプロチキセンは、ドーパミン受容体やセロトニン受容体を含む様々な受容体に強い阻害効果を持っています.

これらの類似点と相違点は、他のフェノチアジン誘導体と比較して、クロルプロエタジンの独自の用途と効果を強調しています。

特性

CAS番号 |

84-01-5 |

|---|---|

分子式 |

C19H23ClN2S |

分子量 |

346.9 g/mol |

IUPAC名 |

3-(2-chlorophenothiazin-10-yl)-N,N-diethylpropan-1-amine |

InChI |

InChI=1S/C19H23ClN2S/c1-3-21(4-2)12-7-13-22-16-8-5-6-9-18(16)23-19-11-10-15(20)14-17(19)22/h5-6,8-11,14H,3-4,7,12-13H2,1-2H3 |

InChIキー |

DBOUGBAQLIXZLV-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |

正規SMILES |

CCN(CC)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |

Key on ui other cas no. |

84-01-5 |

関連するCAS |

4611-02-3 (mono-hydrochloride) |

同義語 |

3-chloro-10-(3-diethylaminopropyl)phenothiazine chlorproethazine chlorproethazine hydrochloride chlorproethazine monohydrochloride Neuriplège |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[[1-[1-(2-furanylmethyl)-5-tetrazolyl]-2-methylpropyl]-(2-oxolanylmethyl)amino]methyl]-8-methyl-1H-quinolin-2-one](/img/structure/B1204804.png)

![3-[[4-(1-benzotriazolyl)-1-piperidinyl]sulfonyl]-N-cyclopentylbenzenesulfonamide](/img/structure/B1204809.png)

![3-(3,4-Dimethoxyphenyl)imidazo[1,5-a]pyridine](/img/structure/B1204812.png)

![[6-[[12-[3,4-Dihydroxy-6,6-dimethyl-5-(2-methylpropanoyloxy)oxan-2-yl]oxy-11-ethyl-8-hydroxy-18-(1-hydroxyethyl)-9,13,15-trimethyl-2-oxo-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate](/img/structure/B1204817.png)

![1,1-Diamino-4-(2-hydroxyphenyl)-2-[(2-hydroxyphenyl)methylidene]but-3-ene-1,3-disulfonic acid](/img/structure/B1204821.png)